BCN-SS-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
BCN-SS-amine is synthesized through a series of chemical reactions involving the formation of a BCN moiety and the introduction of a cleavable disulfide bond. The synthesis typically involves:
Formation of BCN Moiety: The BCN moiety is synthesized through a series of cycloaddition reactions.
Introduction of Disulfide Bond: The disulfide bond is introduced through thiol-disulfide exchange reactions.
Attachment of Primary Amine: The primary amine is introduced through amide bond formation
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for high yield and purity, often involving:
Chemical Reactions Analysis
Types of Reactions
BCN-SS-amine undergoes various types of chemical reactions, including:
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the BCN moiety reacting with azides to form stable triazole products.
Thiol-Disulfide Exchange: The disulfide bond can be cleaved under reducing conditions
Common Reagents and Conditions
SPAAC: Common reagents include azides, and the reaction is typically carried out in aqueous buffer solutions at room temperature.
Thiol-Disulfide Exchange: Common reagents include dithiothreitol (DTT), glutathione (GSH), and tris(2-carboxyethyl)phosphine (TCEP)
Major Products Formed
Scientific Research Applications
BCN-SS-amine has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in bioconjugation for labeling biomolecules.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of fluorescent probes and dyes for imaging applications
Mechanism of Action
BCN-SS-amine exerts its effects through the following mechanisms:
Comparison with Similar Compounds
Biological Activity
BCN-SS-amine (CAS Number: 1435784-65-8) is a compound primarily recognized for its role as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). Its unique structural features and reactivity make it a significant focus in cancer research, particularly in the development of targeted therapies. This article delves into the biological activity of this compound, highlighting its synthesis, stability, and applications in various studies.
Chemical Structure and Properties
This compound is characterized by its bicyclo[6.1.0]nonyne structure, which facilitates bioorthogonal reactions. The molecular formula is C15H24N2O2S2 with a molecular weight of 328.49 g/mol. The compound features a cleavable disulfide bond that can be selectively reduced in biological environments, enabling the release of cytotoxic agents from ADCs specifically within target cells.
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₄N₂O₂S₂ |
Molecular Weight | 328.49 g/mol |
CAS Number | 1435784-65-8 |
This compound operates through a mechanism involving strain-promoted azide-alkyne cycloaddition (SPAAC), which allows for the selective conjugation of azide-containing molecules to BCN derivatives. This reaction is pivotal in constructing ADCs that deliver cytotoxic drugs directly to cancer cells while minimizing off-target effects.
Stability Studies
Research has demonstrated that this compound maintains stability under various physiological conditions, which is crucial for its application in drug delivery systems. A study conducted by Rady et al. evaluated the stability of BCN derivatives in different cancer cell lines, revealing that the compound exhibited consistent performance over time, thus supporting its potential for therapeutic use .
Antiproliferative Effects
In vitro studies have shown that compounds utilizing this compound as a linker exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds synthesized with BCN linkers displayed GI50 values in the nanomolar range, indicating potent inhibitory effects on tumor growth while demonstrating low toxicity to non-cancerous cells .
Case Studies
- Application in Antibody-Drug Conjugates :
- Bioorthogonal Applications :
Properties
CAS No. |
1435784-65-8 |
---|---|
Molecular Formula |
C15H24N2O2S2 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate |
InChI |
InChI=1S/C15H24N2O2S2/c16-7-9-20-21-10-8-17-15(18)19-11-14-12-5-3-1-2-4-6-13(12)14/h12-14H,3-11,16H2,(H,17,18)/t12-,13+,14? |
InChI Key |
COXJSXQCKNEICM-PBWFPOADSA-N |
Isomeric SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCSSCCN)CCC#C1 |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCSSCCN)CCC#C1 |
Origin of Product |
United States |
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